molecular formula C10H13N5O B600782 Zeatin CAS No. 13114-27-7

Zeatin

Cat. No. B600782
CAS RN: 13114-27-7
M. Wt: 219.24
InChI Key:
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Description

Zeatin is a plant growth hormone in the cytokinin family. It consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . It was discovered in the corn genus Zea, for which it is named . Zeatin and other cytokinins are produced in plants’ root systems .


Synthesis Analysis

The identification of Zeatin in 1964 belongs to Letham and co-workers . They used extracts from maize (Zea mays) to obtain crystals of pure Zeatin and in sufficient quantity for structural determination by MS, NMR, chromatography, and mixed melting-point analysis . This group also crystallized Z-9-riboside (ZR) from coconut (Cocos nucifera) milk .


Molecular Structure Analysis

Zeatin consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . The structure of Zeatin was greatly facilitated by fortunate advances in instrumentation . About 1960, two powerful physical methods for structure elucidation became available, namely MS and NMR .


Chemical Reactions Analysis

Zeatin’s chemical contributions go well beyond the identification of Zeatin and ZR and include two unambiguous syntheses of trans-Zeatin (to establish stereochemistry), the synthesis of 3H-cytokinins that facilitated metabolic studies, and the synthesis of deuterated internal standards for accurate mass spectral quantification .


Physical And Chemical Properties Analysis

Zeatin has a molecular formula of C10H13N5O and a molecular weight of 219.24 . It is soluble in sodium hydroxide .

Scientific Research Applications

  • Role in Plant Dormancy and Growth : Zeatin has been identified in the fruit of Emblica officinalis, suggesting its role in overcoming dormancy and promoting growth (Ram & Rao, 1976).

  • Biochemical and Analytical Applications : Aptamers, oligonucleotide ligands, have been developed against trans-zeatin. These show strong affinity to zeatin and its derivatives, indicating their potential in chemical analysis and biological investigation of zeatins (Qi et al., 2013).

  • Cytokinin Biosynthesis and Metabolism : A gene encoding a cis-zeatin-specific O-glucosyltransferase has been isolated from maize, indicating distinct regulatory pathways for zeatin isomers and their importance in cytokinin homeostasis (Martin et al., 2001).

  • Potential Cognitive Benefits : Zeatin supplementation has shown to mitigate cognitive deficits and inhibit acetylcholinesterase in mice models, suggesting its utility in protecting against cognitive dysfunction (Kim et al., 2008).

  • Importance in Plant Development : The isolation of the ZOG1 gene encoding zeatin O-glucosyltransferase from Phaseolus lunatus highlights its critical role in cytokinin metabolism and plant development (Martin et al., 1999).

  • Application in Plant Tissue Culture : Studies on the effect of zeatin on shoot multiplication in chrysanthemum plants suggest its significant influence on plant tissue culture and propagation (Saburu et al., 2016).

  • Gerontomodulatory Effects on Human Cells : Zeatin has demonstrated anti-aging and youth-preserving effects on human skin fibroblasts, indicating its potential in dermatological applications (Rattan & Sodagam, 2005).

  • Natural Occurrence in Plants : Evidence supports the natural occurrence of zeatin in various forms in plants, emphasizing its significance in plant physiology (Miller, 1965).

  • Production by Yeast Species : Certain yeast species have been found to produce zeatin, expanding its potential applications in biotechnology and agriculture (Streletskii et al., 2019).

  • Potential in Neural Disease Treatment : Theoretical studies suggest zeatin's role in neural disease treatment, including potential inhibition of amyloid β-protein formation (Liu et al., 2013).

Future Directions

Zeatin has a variety of effects including promoting callus initiation when combined with auxin, promoting fruit set, retarding yellowing for vegetables, causing auxiliary stems to grow and flower, and stimulating seed germination and seedling growth . Future research may focus on the role of Zeatin in plant physiology and development, especially the role of cytokinins moving in the xylem .

properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKQTCBAMSWPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859662
Record name 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

CAS RN

13114-27-7
Record name 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
59,000
Citations
PE Jameson - Plant Physiology, 2023 - academic.oup.com
While various labs had shown cell division-inducing activity in a variety of plant extracts for over a decade, the identification of zeatin (Z) in 1964, the first known naturally occurring …
Number of citations: 3 academic.oup.com
RY Schmitz, F Skoog, AJ Playtis, NJ Leonard - Plant Physiology, 1972 - academic.oup.com
… isomers of zeatin and of ribosylzeatin and other compounds closely related to zeatin have … None was more active than zeatin itself. There was a much greater differencein activity (> 50…
Number of citations: 127 academic.oup.com
S Gajdošová, L Spíchal, M Kamínek… - Journal of …, 2011 - academic.oup.com
… Zeatin and its derivatives are the most important group of isoprenoid CKs… Zeatin occurs as two isomers: while trans-zeatin (transZ) was found to be a bioactive substance, cis-zeatin (cisZ…
Number of citations: 312 academic.oup.com
M Schäfer, C Brütting, ID Meza-Canales… - Journal of …, 2015 - academic.oup.com
… A brief history of the analysis of cis-zeatin derivatives cis-Zeatin-type cytokinins (cZs) are a group of cytokinins (CKs) that have largely been ignored when compared to trans-zeatin (tZ) …
Number of citations: 199 academic.oup.com
YK Veach, RC Martin, DWS Mok, J Malbeck… - Plant …, 2003 - academic.oup.com
… trans-Zeatin is a major and ubiquitous cytokinin in higher plants. cis-Zeatin has traditionally … Recent reports of cis-zeatin and its derivatives as the predominant cytokinin components in …
Number of citations: 207 academic.oup.com
CA Beveridge, GM Symons, IC Murfet, JJ Ross… - Plant …, 1997 - ncbi.nlm.nih.gov
MATERIALS AND METHODS The mutant lines used in this study were derived from tall, photoperiodic, WT pea (Pisum sativum L.) cultivars by S. Blixt or KK Sidorova using radiography …
Number of citations: 211 www.ncbi.nlm.nih.gov
RC Martin, MC Mok, JE Habben… - Proceedings of the …, 2001 - National Acad Sciences
… parallel to those for trans-zeatin exist for the metabolism of cis-zeatin, served by cis-specific enzymes. It also suggests that cis-zeatin derivatives are more prevalent and perhaps more …
Number of citations: 184 www.pnas.org
CO Miller - Proceedings of the National Academy of …, 1965 - National Acad Sciences
… zeatin'-3 and its actual existence in the kernel has been questioned.7 We now present evidence strongly indicating that zeatin … This tissue requires a substance like zeatin for continued …
Number of citations: 457 www.pnas.org
DS Letham - Life sciences, 1963 - Elsevier
CEETAIN plant tissues contain factors which induce cell division and which do not appear to be nouns or gibberellins. The activity of these factors resembles that of kinetin (6-…
Number of citations: 394 www.sciencedirect.com
EW Weiler - Planta, 1980 - Springer
… M) for zeatinriboside and for zeatin, but show a negligible cross … employing as tracers immunoreactive zeatin derivatives with high-… The course of zeatin levels in developing fruits of …
Number of citations: 196 link.springer.com

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